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Executive Summary
Cyclosporin U is a cyclic undecapeptide and a close structural analog of the well-known

immunosuppressant, Cyclosporin A.[1] Like other members of the cyclosporin family, it

originates from the fungal metabolism of species such as Tolypocladium inflatum. While the

specific discovery of Cyclosporin U is not as prominently documented as that of Cyclosporin

A, it is recognized as a naturally occurring impurity or derivative in cyclosporin fermentations.[1]

Its biological activity is presumed to be similar to Cyclosporin A, acting as an inhibitor of the

calcineurin-NFAT signaling pathway, which is crucial for T-cell activation. This technical guide

provides a comprehensive overview of the available knowledge on Cyclosporin U, including

its origin, physicochemical properties, and inferred biological activity, along with detailed

experimental protocols for its study.

Discovery and Origin
The discovery of the cyclosporin family dates back to 1970 when new fungal strains were

isolated from soil samples in Norway and the United States by Sandoz (now Novartis).[2]

These fungi, identified as Tolypocladium inflatum, were found to produce a group of related

cyclic peptides.[2] The primary and most abundant of these was Cyclosporin A, which was later

found to possess potent immunosuppressive properties.[2][3]
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Cyclosporin U was identified as a naturally occurring analog within the fermentation broths of

Tolypocladium inflatum. It is considered an impurity or a minor component in the production of

Cyclosporin A.[1] The biosynthesis of cyclosporins is a complex process carried out by a large

multifunctional enzyme known as cyclosporin synthetase, a nonribosomal peptide synthetase

(NRPS). This enzyme sequentially adds and modifies amino acid residues to form the cyclic

peptide structure. Variations in the substrate specificity of the NRPS domains can lead to the

incorporation of different amino acids, giving rise to the various cyclosporin analogs, including

Cyclosporin U.

Physicochemical Properties
Cyclosporin U is a large cyclic peptide with the following properties:

Property Value Reference

Chemical Formula C61H109N11O12 [1]

Molecular Weight 1188.58 g/mol [1]

CAS Number 108027-45-8 [1]

The structure of Cyclosporin U is closely related to that of Cyclosporin A, with variations in the

amino acid sequence.

Mechanism of Action: Calcineurin-NFAT Pathway
Inhibition
The immunosuppressive effects of cyclosporins are mediated through the inhibition of the

calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[3] While specific

studies on Cyclosporin U are limited, its mechanism of action is extrapolated from the well-

understood pathway of Cyclosporin A.

The process begins with the binding of Cyclosporin U to an intracellular protein called

cyclophilin. This Cyclosporin U-cyclophilin complex then binds to calcineurin, a calcium and

calmodulin-dependent serine/threonine protein phosphatase.[2] This binding event inhibits the

phosphatase activity of calcineurin.
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Under normal conditions, following T-cell receptor activation, intracellular calcium levels rise,

activating calcineurin. Activated calcineurin then dephosphorylates the NFAT transcription

factor. Dephosphorylated NFAT can then translocate from the cytoplasm to the nucleus, where

it upregulates the expression of genes encoding various cytokines, most notably Interleukin-2

(IL-2). IL-2 is a potent T-cell growth factor that promotes the proliferation and differentiation of

activated T-cells.

By inhibiting calcineurin, Cyclosporin U prevents the dephosphorylation and subsequent

nuclear translocation of NFAT. This blockage of NFAT activation leads to a downstream

reduction in IL-2 production, thereby suppressing the T-cell-mediated immune response.
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Caption: Calcineurin-NFAT signaling pathway and its inhibition by Cyclosporin U.

Biological Activity
Cyclosporin U is described as a cytostatic and immunosuppressive agent.[1] Its biological

activity is expected to be comparable to other cyclosporin analogs, although potentially with

different potency. Quantitative data, such as IC50 values, for Cyclosporin U are not readily

available in the public domain. However, for context, the IC50 of Cyclosporin A for the inhibition

of calcineurin activity in leukocytes has been reported to be in the range of 10-20 µg/L in vitro.

For T-cell proliferation assays, such as the mixed lymphocyte reaction (MLR), the IC50 for

Cyclosporin A is approximately 19 µg/L.
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Assay Cyclosporin A IC50
Putative Cyclosporin U
Activity

Calcineurin Activity Inhibition ~10-20 µg/L
Expected to be in a similar

range

T-Cell Proliferation (MLR) ~19 µg/L
Expected to be in a similar

range

Note: The activity for Cyclosporin U is an educated estimation based on its structural similarity

to Cyclosporin A and requires experimental verification.

Experimental Protocols
The following are detailed methodologies for the isolation, characterization, and biological

activity assessment of Cyclosporin U, based on established protocols for cyclosporins.

Isolation and Purification of Cyclosporin U
The isolation of Cyclosporin U from a fermentation broth typically involves a multi-step

chromatographic process.

Objective: To isolate Cyclosporin U from a crude extract of a Tolypocladium inflatum

fermentation.

Materials:

Crude cyclosporin extract

Silica gel for column chromatography

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

Acetonitrile (ACN), water, methanol, and other organic solvents (HPLC grade)

Rotary evaporator

Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b6594431?utm_src=pdf-body
https://www.benchchem.com/product/b6594431?utm_src=pdf-body
https://www.benchchem.com/product/b6594431?utm_src=pdf-body
https://www.benchchem.com/product/b6594431?utm_src=pdf-body
https://www.benchchem.com/product/b6594431?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6594431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initial Extraction: The crude extract containing a mixture of cyclosporins is first subjected to

silica gel column chromatography. A gradient of a non-polar solvent (e.g., hexane) and a

more polar solvent (e.g., ethyl acetate) is used to elute different fractions.

Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC)

or analytical HPLC to identify those containing cyclosporins.

Preparative HPLC: The fractions enriched with cyclosporins are pooled, concentrated under

reduced pressure using a rotary evaporator, and then subjected to preparative reverse-

phase HPLC.

Column: C18, 10 µm particle size, 250 x 20 mm

Mobile Phase: A gradient of acetonitrile and water.

Detection: UV at 210 nm.

Peak Collection and Identification: Peaks corresponding to the retention time of Cyclosporin
U are collected. The identity and purity of the isolated compound are then confirmed by mass

spectrometry and NMR.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b6594431?utm_src=pdf-body
https://www.benchchem.com/product/b6594431?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6594431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tolypocladium inflatum
Fermentation Broth

Crude Extract
Preparation

Silica Gel Column
Chromatography

Fraction Analysis
(TLC/Analytical HPLC)

Preparative RP-HPLC

Peak Collection

Structural Characterization
(MS, NMR)

Pure Cyclosporin U

Click to download full resolution via product page

Caption: General workflow for the isolation and purification of Cyclosporin U.

Structural Characterization
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Objective: To confirm the chemical structure of the isolated Cyclosporin U.

Methods:

Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) is

used to determine the exact mass of the molecule and confirm its elemental composition

(C61H109N11O12).

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC,

HMBC) NMR experiments are conducted to elucidate the detailed structure, including the

amino acid sequence and stereochemistry.

In Vitro Immunosuppressive Activity Assay (Mixed
Lymphocyte Reaction)
Objective: To quantify the immunosuppressive activity of Cyclosporin U by measuring its effect

on T-cell proliferation.

Materials:

Peripheral blood mononuclear cells (PBMCs) from two different healthy donors

RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics

Cyclosporin U (dissolved in DMSO)

³H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

96-well cell culture plates

CO₂ incubator

Protocol:

Cell Preparation: Isolate PBMCs from the blood of two unrelated healthy donors using Ficoll-

Paque density gradient centrifugation.
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Assay Setup: In a 96-well plate, co-culture responder PBMCs from one donor with irradiated

(to prevent their proliferation) stimulator PBMCs from the second donor at a 1:1 ratio.

Drug Treatment: Add serial dilutions of Cyclosporin U to the co-cultures. Include a vehicle

control (DMSO) and a positive control (Cyclosporin A).

Incubation: Incubate the plates for 5 days at 37°C in a 5% CO₂ atmosphere.

Proliferation Measurement:

³H-thymidine incorporation: Add ³H-thymidine to each well and incubate for an additional

18 hours. Harvest the cells and measure the incorporated radioactivity using a scintillation

counter.

BrdU/CFSE: Follow the manufacturer's protocol for cell staining and analysis by flow

cytometry or spectrophotometry.

Data Analysis: Calculate the percentage of inhibition of T-cell proliferation for each

concentration of Cyclosporin U compared to the vehicle control. Determine the IC50 value

by plotting the percentage of inhibition against the log of the drug concentration and fitting

the data to a dose-response curve.

Conclusion
Cyclosporin U represents one of the many naturally occurring analogs of Cyclosporin A,

produced by the fungus Tolypocladium inflatum. While not as extensively studied as its parent

compound, its structural similarity strongly suggests a similar mechanism of action as an

immunosuppressant through the inhibition of the calcineurin-NFAT pathway. The methodologies

outlined in this guide provide a framework for the further investigation of Cyclosporin U, which

may hold potential for unique therapeutic applications or serve as a valuable tool in

understanding the structure-activity relationships of the cyclosporin family. Further research is

warranted to fully characterize its biological activity profile and potential clinical relevance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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